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Introduction
AWT020 is a novel fusion protein engineered to enhance anti-tumor immunity by combining a

humanized anti-PD-1 nanobody with a modified interleukin-2 (IL-2) mutein.[1] This strategic

design aims to selectively activate and expand tumor-infiltrating T-cells that express

Programmed Cell Death Protein 1 (PD-1), thereby concentrating the therapeutic effect within

the tumor microenvironment and mitigating systemic toxicities often associated with

conventional IL-2 therapies.[1][2][3] The engineered IL-2 component of AWT020 exhibits

reduced binding to the high-affinity IL-2 receptor alpha subunit (CD25), which is constitutively

expressed on regulatory T-cells (Tregs), and has an attenuated affinity for the intermediate-

affinity IL-2 receptor beta and gamma complex (IL-2Rβγ).[1][2][3] This design preferentially

directs IL-2 signaling to PD-1 expressing activated T-cells, leading to their robust expansion

and enhanced effector function.[1][3]

These application notes provide detailed protocols for assessing the bioactivity of AWT020 by

measuring its impact on T-cell expansion and proliferation. The described assays are critical for

preclinical evaluation and mechanism of action studies of AWT020 and similar

immunomodulatory agents.

Mechanism of Action: AWT020 Signaling Pathway
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AWT020's dual-functionality is initiated by the binding of its anti-PD-1 nanobody component to

PD-1 on the surface of activated T-cells. This engagement serves two purposes: it blocks the

inhibitory PD-1/PD-L1 signaling axis and simultaneously delivers the engineered IL-2 mutein to

the T-cell surface. The localized concentration of the IL-2 mutein facilitates its interaction with

the IL-2Rβγ complex, triggering downstream signaling through the JAK-STAT pathway.

Specifically, this leads to the phosphorylation of STAT5 (pSTAT5), a key transcription factor that

promotes T-cell survival, proliferation, and effector functions.[1][4]
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Caption: AWT020 dual-mechanism signaling pathway.
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Data Presentation
Preclinical studies have demonstrated the potent and selective activity of AWT020 in promoting

the expansion of activated T-cells, particularly CD8+ T-cells, both in vitro and in vivo. The

following tables summarize the expected quantitative outcomes from the described assays

when comparing AWT020 to relevant controls.

In Vitro T-Cell Proliferation (Human
PBMCs)

% Proliferating CD8+ T-Cells (CFSElow)

Treatment Mean ± SD

Unstimulated Control < 5%

Anti-PD-1 Monoclonal Antibody 10% ± 2%

Recombinant Human IL-2 (rhIL-2) 35% ± 5%

Anti-PD-1 + rhIL-2 45% ± 6%

AWT020 75% ± 8%

In Vivo T-Cell Expansion (Tumor
Microenvironment)

Fold Change in CD8+ T-Cell Infiltration

Treatment Mean ± SEM

Vehicle Control 1.0 ± 0.2

Anti-PD-1 Monoclonal Antibody 2.5 ± 0.5

mAWT020 (murine surrogate) 8.0 ± 1.5

In Vitro pSTAT5 Activation (PD-1+ T-Cells) Fold Change in pSTAT5 MFI

Treatment Mean ± SD

Unstimulated Control 1.0 ± 0.1

Recombinant Human IL-2 (rhIL-2) 5.0 ± 0.8

AWT020 15.0 ± 2.5
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Experimental Protocols
In Vitro T-Cell Expansion and Proliferation Assay using
CFSE Dye Dilution
This protocol details the methodology to assess AWT020-mediated T-cell proliferation from

Peripheral Blood Mononuclear Cells (PBMCs) using Carboxyfluorescein Succinimidyl Ester

(CFSE) staining and flow cytometry.[5][6][7]

Materials:

Frozen human PBMCs from healthy donors

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

GlutaMAX

Human Serum

ImmunoCult™ Human CD3/CD28 T-Cell Activator

CFSE Cell Proliferation Kit

AWT020 and control antibodies (e.g., anti-PD-1, isotype control)

Recombinant human IL-2 (rhIL-2)

FACS buffer (PBS + 2% FBS)

Fluorochrome-conjugated antibodies for T-cell phenotyping (e.g., anti-CD3, anti-CD4, anti-

CD8)

Viability dye (e.g., 7-AAD, Propidium Iodide)

96-well U-bottom plates
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Flow cytometer

Protocol:

PBMC Preparation and Staining:

Thaw cryopreserved human PBMCs in a 37°C water bath.

Wash the cells with RPMI-1640 medium and perform a cell count and viability

assessment.

Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected

from light.[8]

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium

(containing 10% FBS) and incubate on ice for 5 minutes.

Wash the cells twice with complete RPMI medium.

Cell Culture and Stimulation:

Resuspend the CFSE-labeled PBMCs in complete RPMI medium at a concentration of 1 x

10^6 cells/mL.

For experiments with pre-activated T-cells, add ImmunoCult™ Human CD3/CD28 T-Cell

Activator at the recommended concentration.[5]

Plate 100 µL of the cell suspension into each well of a 96-well U-bottom plate.

AWT020 Treatment:

Prepare serial dilutions of AWT020, anti-PD-1 antibody, and rhIL-2 in complete RPMI

medium.

Add 100 µL of the treatment solutions to the respective wells. Include an unstimulated

control (medium only).
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Culture the cells for 4-6 days at 37°C in a humidified incubator with 5% CO2.

Flow Cytometry Analysis:

Harvest the cells and wash them with FACS buffer.

Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers

(CD3, CD4, CD8) and a viability dye.

Acquire the samples on a flow cytometer.

Analyze the data by gating on viable, single cells, followed by gating on CD3+ T-cells and

then CD4+ and CD8+ subsets. Proliferation is assessed by the dilution of CFSE

fluorescence intensity.

Cell Preparation Cell Culture & Treatment Analysis
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Caption: In vitro T-cell proliferation assay workflow.

Assessment of T-Cell Proliferation using Ki-67 Staining
This protocol provides an alternative method to measure T-cell proliferation by detecting the

nuclear protein Ki-67, which is expressed in actively cycling cells.

Materials:

Cultured T-cells (from the in vitro expansion assay)

FACS buffer

Fluorochrome-conjugated antibodies for T-cell surface markers
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Fixation/Permeabilization Buffer

Fluorochrome-conjugated anti-Ki-67 antibody

Flow cytometer

Protocol:

Surface Staining:

Harvest and wash the cells from the in vitro culture.

Stain for surface markers (CD3, CD4, CD8) in FACS buffer for 30 minutes at 4°C.

Wash the cells twice with FACS buffer.

Fixation and Permeabilization:

Resuspend the cells in Fixation/Permeabilization buffer and incubate for 30-60 minutes at

4°C.

Wash the cells with Permeabilization Buffer.

Intracellular Staining:

Resuspend the cells in Permeabilization Buffer containing the anti-Ki-67 antibody.

Incubate for 30 minutes at 4°C, protected from light.

Wash the cells twice with Permeabilization Buffer.

Flow Cytometry Analysis:

Resuspend the cells in FACS buffer and acquire on a flow cytometer.

Analyze the data by gating on T-cell subsets and quantifying the percentage of Ki-67

positive cells.
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Caption: Ki-67 intracellular staining workflow.

pSTAT5 Signaling Assay
This protocol describes how to measure the activation of the IL-2 signaling pathway by

quantifying the phosphorylation of STAT5 in response to AWT020 treatment.[5]

Materials:

PD-1 expressing T-cell line (e.g., Hut 78/PD-1) or activated primary T-cells

Serum-free RPMI-1640

AWT020 and control treatments

Fixation Buffer (e.g., 4% paraformaldehyde)

Permeabilization Buffer (e.g., ice-cold methanol)

Fluorochrome-conjugated anti-pSTAT5 (Tyr694) antibody

Flow cytometer

Protocol:

Cell Preparation and Starvation:

Culture PD-1 expressing T-cells to the desired density.

Starve the cells in serum-free medium for 2-4 hours to reduce basal pSTAT5 levels.
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Stimulation:

Resuspend the cells in serum-free medium and plate in a 96-well plate.

Add AWT020 or control treatments at various concentrations.

Incubate for 15-30 minutes at 37°C.

Fixation and Permeabilization:

Immediately fix the cells by adding Fixation Buffer and incubate for 10 minutes at room

temperature.

Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubate for 30

minutes on ice.

Intracellular Staining:

Wash the cells with FACS buffer.

Stain with the anti-pSTAT5 antibody for 30-60 minutes at room temperature.

Flow Cytometry Analysis:

Wash the cells and resuspend in FACS buffer.

Acquire on a flow cytometer and analyze the Median Fluorescence Intensity (MFI) of

pSTAT5.

Cell Preparation Stimulation & Staining Analysis
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Caption: pSTAT5 signaling assay workflow.
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Conclusion
The provided protocols offer robust methods for characterizing the bioactivity of AWT020 in

terms of its ability to induce T-cell expansion and proliferation. These assays are essential tools

for the preclinical development and mechanistic understanding of novel immunotherapies

designed to modulate T-cell function. The selective and potent activity of AWT020 on PD-1

expressing T-cells, as demonstrated through these assays, highlights its potential as a

promising therapeutic agent in oncology.
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assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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